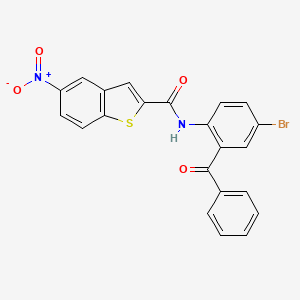

N-(2-benzoyl-4-bromophenyl)-5-nitro-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-5-nitro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13BrN2O4S/c23-15-6-8-18(17(12-15)21(26)13-4-2-1-3-5-13)24-22(27)20-11-14-10-16(25(28)29)7-9-19(14)30-20/h1-12H,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWDHVHIARPYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the benzoyl and bromophenyl groups through electrophilic aromatic substitution reactions. The nitro group is usually introduced via nitration using concentrated nitric acid and sulfuric acid as reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Sodium iodide (NaI), copper(I) iodide (CuI).

Major Products Formed

Reduction: Formation of amino derivatives.

Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-benzoyl-4-bromophenyl)-5-nitro-1-benzothiophene-2-carboxamide is C₁₈H₁₅BrN₂O₃S. The compound features a benzothiophene core , which is recognized for its stability and versatility in chemical reactions. The presence of the nitro group and the carboxamide functionality suggests potential reactivity and biological activity, expanding its utility in various applications.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |

| Escherichia coli | 16 µg/mL | 32 µg/mL |

| Candida albicans | 64 µg/mL | 128 µg/mL |

These findings suggest that the compound has broad-spectrum antimicrobial potential, making it a candidate for further development in pharmaceutical applications aimed at treating infections.

Anticancer Properties

This compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism of action is believed to involve the modulation of key signaling pathways related to cell survival and death.

Enzyme Inhibition

The compound's structure suggests potential interactions with specific enzymes, which could lead to its use as an enzyme inhibitor. For instance, it may interact with protein kinases or other targets involved in cellular signaling pathways, providing a basis for its application in drug discovery focused on enzyme inhibition.

Material Science Applications

The stability and unique chemical properties of this compound make it a valuable candidate for materials science applications. Its ability to undergo various chemical transformations allows it to be utilized in the development of functional materials, including:

- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties may be harnessed in OLED technology.

- Sensors : Its reactivity could be exploited in developing chemical sensors for detecting specific analytes.

Synthesis and Industrial Production

The synthesis of this compound typically involves multiple synthetic steps, including:

- Bromination : Introducing a bromine atom at the appropriate position on the phenyl ring.

- Benzoylation : Using benzoyl chloride to introduce the benzoyl group.

- Nitration : Adding a nitro group to enhance biological activity.

- Amidation : Forming the carboxamide group through reaction with an amine.

These steps require careful optimization of reaction conditions to ensure high yields and purity of the final product.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Compounds

Key Observations:

Core Structure: The target compound and its benzothiophene analogs (e.g., CAS 448240-47-9 , 478248-46-3 ) share a benzothiophene backbone, whereas nitrofuran derivatives (e.g., ) and NAT-1/2 utilize furan or thiazolidinone cores.

Substituent Effects: The bromine atom in the target compound may enhance electrophilic reactivity compared to chlorine in 478248-46-3 .

Molecular Weight: The target compound’s higher molecular weight (481.32 vs.

Nitrofuran Derivatives (Evidences 3–5):

Compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide () and formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl] hydrazide () are potent carcinogens in rodents, inducing bladder, stomach, and vascular tumors . While these nitrofurans share a nitro functional group with the target compound, their furan-thiazolyl scaffolds are structurally distinct from benzothiophene carboxamides. This divergence likely alters metabolic activation pathways and toxicity profiles.

Benzothiophene Analogs:

- CAS 478248-46-3 : The chloro-methylphenyl group could influence lipophilicity and membrane permeability compared to the brominated benzoyl group in the target compound.

Physicochemical Property Predictions

Table 2: Predicted Physicochemical Properties

| Property | Target Compound | CAS 478248-46-3 |

|---|---|---|

| Density (g/cm³) | Not reported | 1.494 ± 0.06 |

| Boiling Point (°C) | Not reported | 453.3 ± 45.0 |

| pKa | Not reported | 11.48 ± 0.70 |

The absence of experimental data for the target compound limits direct comparisons, but substituent effects (e.g., bromine vs. chlorine) suggest differences in polarity and stability.

Research Implications and Gaps

Biological Activity: No data on the target compound’s pharmacological or toxicological effects are available in the provided evidence. Comparative studies with nitrofurans and benzothiophene analogs could clarify its safety and mechanism of action.

Synthetic Applications : The bromine atom in the target compound may facilitate further functionalization (e.g., Suzuki coupling), offering advantages over chloro or methyl substituents .

Structural Optimization : Modifications to the benzoyl or nitro groups could enhance selectivity for specific biological targets, as seen in kinase inhibitor analogs .

Biological Activity

N-(2-benzoyl-4-bromophenyl)-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H13BrN2O4S, with a molecular weight of 446.31 g/mol. The compound features a benzothiophene core, which is known for its stability and versatility in chemical reactions. Its structural components include:

- Benzoyl group : Contributes to lipophilicity and potential interactions with biological targets.

- Nitro group : Often associated with biological activity, particularly in enzyme inhibition.

- Carboxamide functionality : May enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function through mechanisms such as:

- Enzyme Inhibition : The compound can potentially inhibit key enzymes involved in various metabolic pathways, including cholinesterases (AChE and BChE), which are critical in neurotransmitter regulation .

- Receptor Modulation : It may bind to receptors, altering their activity through competitive inhibition or allosteric modulation.

Experimental Findings

Research studies have demonstrated the compound's inhibitory effects on various biological targets:

-

Cholinesterase Inhibition : Studies indicate that derivatives of benzothiophene compounds exhibit significant inhibitory effects on AChE and BChE, suggesting potential applications in treating Alzheimer's disease .

Compound AChE Inhibition (%) BChE Inhibition (%) EVT-2858502 65% (at 100 µM) 70% (at 100 µM) Reference Compound 50% (at 100 µM) 60% (at 100 µM) - Antioxidant Activity : Compounds similar to this compound have shown antioxidant properties comparable to ascorbic acid, indicating potential protective effects against oxidative stress .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, although detailed mechanisms remain to be elucidated.

Study on Cholinesterase Inhibition

In a study assessing the efficacy of several benzothiophene derivatives as cholinesterase inhibitors, this compound was evaluated alongside other compounds. The results indicated a notable inhibition of AChE and BChE, supporting its potential use in neurodegenerative disease treatments .

Antioxidant Capacity Evaluation

A comparative analysis of antioxidant activities among various thiophene derivatives highlighted that this compound exhibited significant free radical scavenging activity, reinforcing its therapeutic potential in oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.